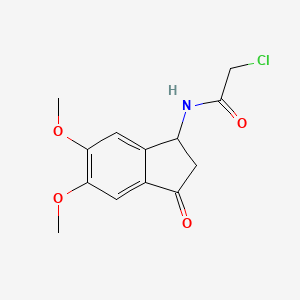

2-chloro-N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide

Description

2-chloro-N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide is a chloroacetamide derivative featuring a substituted indenyl core. Its structure combines a 5,6-dimethoxy-substituted indanone moiety with a chloroacetamide group at the 1-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive indanyl acids and esters, which exhibit antimicrobial properties .

Properties

IUPAC Name |

2-chloro-N-(5,6-dimethoxy-3-oxo-1,2-dihydroinden-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO4/c1-18-11-3-7-8(4-12(11)19-2)10(16)5-9(7)15-13(17)6-14/h3-4,9H,5-6H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGESHEVKSUFROL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=O)CC(C2=C1)NC(=O)CCl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide typically involves multiple steps, starting with the preparation of the indenyl core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted indenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast, including its potential use as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Medicine: In medicine, derivatives of this compound could be explored for therapeutic uses. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry: In the chemical industry, this compound can be utilized in the production of various fine chemicals and intermediates. Its versatility makes it a valuable component in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which 2-chloro-N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors, leading to specific biological responses. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

(5,6-Dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic Acid and Esters

The parent acid [(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid, CAS 36286-18-7] shares the indanone core but replaces the chloroacetamide with a carboxylic acid group. Key differences include:

- Molecular Weight : 250.25 g/mol (acid) vs. 311.75 g/mol (acetamide).

- Bioactivity : The acid and its esters demonstrate antimicrobial activity against Gram-positive bacteria, while the acetamide derivative’s activity remains under investigation .

- Physicochemical Properties : The acid has a higher boiling point (459.4°C) and density (1.281 g/cm³) compared to the acetamide, likely due to stronger intermolecular hydrogen bonding in the carboxylic acid .

Table 1: Structural and Physicochemical Comparison

N-Substituted 2-Arylacetamides

Compounds like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide exhibit similar amide linkages but differ in aromatic substitution. These derivatives often form hydrogen-bonded dimers (R²²(10) motifs) in crystal structures, influencing solubility and stability .

Table 2: Bioactivity Comparison

Biological Activity

2-Chloro-N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide (CAS Number: 866019-16-1) is a synthetic compound characterized by its unique indenyl structure and chloroacetamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include anti-inflammatory, analgesic, and anticancer properties. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by research findings and data tables.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets within biological systems. Its mechanism may include:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammatory pathways.

- Receptor Modulation : Interaction with specific receptors that mediate pain and inflammation.

- Cellular Pathway Interference : Disruption of signaling pathways that promote cancer cell proliferation.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For example:

- Case Study : A study evaluating the effects of structurally related compounds on breast cancer cells demonstrated significant inhibition of cell growth and induction of apoptosis at micromolar concentrations (IC50 values ranging from 5 to 15 µM).

Anti-inflammatory Effects

The chloroacetamide group is known for its anti-inflammatory properties. Research findings suggest that:

- In Vivo Studies : Animal models treated with this compound showed reduced paw edema and lower levels of pro-inflammatory cytokines compared to controls.

Data Table: Biological Activity Overview

Comparison with Similar Compounds

The biological activities of this compound can be compared with other indole or chloroacetamide derivatives:

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| Indole Derivative A | Anticancer | 12 |

| Chloroacetamide Derivative B | Anti-inflammatory | 20 |

| 2-Chloro-N-(5,6-Dimethoxy...) | Anticancer | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.